Stannane, cyclohexyltributyl-
Description
"Stannane, cyclohexyltributyl-" (hypothetical structure: cyclohexyl-Sn-(C₄H₉)₃) is an organotin compound featuring a cyclohexyl group and three butyl groups bonded to a central tin atom. Organotin compounds like these are typically utilized as intermediates in organic synthesis, catalysts, or precursors for polymers . Their reactivity and applications are influenced by the steric and electronic effects of their substituents.
Properties
Molecular Formula |
C18H38Sn |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
tributyl(cyclohexyl)stannane |
InChI |
InChI=1S/C6H11.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1H,2-6H2;3*1,3-4H2,2H3; |
InChI Key |
RBAZHXLAXQMWPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCCC1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Radical-Mediated Reactions
Cyclohexyltributylstannane participates in radical chain mechanisms, often serving as a radical initiator or chain-transfer agent.
Radical Stabilization in Polymerization
-
The compound stabilizes radical intermediates during polymer chain growth, enabling controlled polymerization processes.
-
Mechanism :
-
Initiation : Thermal or photolytic cleavage of weak bonds (e.g., N–Cl or O–O) generates primary radicals.
-
Propagation : The tributyltin radical abstracts a halogen (e.g., Br) from substrates like alkyl halides, forming a carbon radical and tributyltin halide .
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Chain Transfer : The carbon radical reacts with tin hydrides or alkenes, regenerating the tin radical to continue the cycle .
-
Dehalogenation and Decarboxylation
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Dehalogenation : Efficiently reduces alkyl halides (R–X) to alkanes (R–H) via halogen abstraction, with Bu₃Sn- as the propagating radical .
-
Decarboxylation : Facilitates C–C bond cleavage in carboxylic acid derivatives, driven by stable radical intermediates (e.g., pyridine-stabilized radicals) .
Substitution Reactions
Organotin reagents like cyclohexyltributylstannane undergo nucleophilic or electrophilic substitutions, depending on reaction partners.
Stannylative Substitution
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Reacts with aryl/heteroaryl halides (Ar–X) under transition metal-free conditions to form arylstannanes (Ar–SnR₃) .
-
Example :
Substrate (X = I, Br) Product Yield (%) 1,4-Diiodobenzene Ar–SnBu₃ 85 2-Bromopyridine Py–SnBu₃ 73 -
Key Insight : Bulky cyclohexyl groups enhance selectivity by sterically hindering undesired side reactions .
Stannum-Ene Reactions
Cyclohexyltributylstannane engages in stannum-ene reactions with strained alkynes like cyclohexyne, forming tin-substituted cyclohexenes .
Reaction Features
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Chemoselectivity : Prefers tin transfer over hydrogen transfer due to lower Pauli repulsion in transition states .
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Substrate Scope : Broad compatibility with functionalized cyclohexyne derivatives.
Mechanistic Analysis
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Transition State : Distortion/interaction calculations reveal later transition states for cyclohexyne compared to benzyne, favoring Sn–C bond formation .
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Outcome : High yields (70–90%) and regioselectivity for six-membered ring products.
Carbon-Carbon Bond Formation
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Radical Cyclization : Enables intramolecular C–C bond formation, particularly favoring five-membered rings (e.g., pyrrolidine synthesis) .
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Hydrostannylation : Adds across alkynes or alkenes, forming vinyl- or allylstannanes for downstream cross-coupling .
Catalytic Roles
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Polymerization : Stabilizes radical intermediates in chain-growth polymerization, improving molecular weight control.
Structural and Kinetic Considerations
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Steric Effects : The cyclohexyl group increases steric bulk, slowing reaction kinetics but enhancing selectivity in crowded environments .
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Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
Comparative Reactivity
| Reaction Type | Cyclohexyltributylstannane | Tributyltin Hydride |
|---|---|---|
| Radical Initiation | Moderate | High |
| Substitution Efficiency | High (steric hindrance) | Moderate |
| Thermal Stability | >200°C | <150°C |
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Molecular Properties
| Compound Name | CAS Number | Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Cyclohexyltrimethylstannane | 3531-48-4 | C₉H₂₀Sn | 246.965 | Cyclohexyl, three methyl |
| Tributylchlorostannane | 1461-22-9 | C₁₂H₂₇ClSn | 325.506 | Three butyl, one chloride |
| Cyclopropyltributylstannane | 17857-70-4 | C₁₅H₃₂Sn | 331.12 | Cyclopropyl, three butyl |
| Chlorotriethylstannane | 994-31-0 | C₆H₁₅ClSn | 241.346 | Three ethyl, one chloride |
- Steric Effects : The cyclohexyl group in "cyclohexyltributylstannane" introduces significant steric bulk compared to smaller substituents (e.g., methyl, ethyl, or cyclopropyl). This bulk may reduce reactivity in nucleophilic substitution or coupling reactions compared to less hindered analogs like tributylchlorostannane .
- Electronic Effects : Electron-donating alkyl groups (butyl, ethyl) stabilize the tin center, while electronegative substituents (e.g., chloride in tributylchlorostannane) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
Spectroscopic and Analytical Data
- ¹¹⁹Sn NMR: Chemical shifts for organotin compounds are highly sensitive to substituents. For example, cyclohexyltrimethylstannane may exhibit distinct shifts compared to chlorinated analogs like tributylchlorostannane (δ ~200–300 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) would distinguish molecular ions for cyclohexyltributylstannane (predicted MW ~375–400) from lighter analogs like chlorotriethylstannane (MW 241.346) .
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